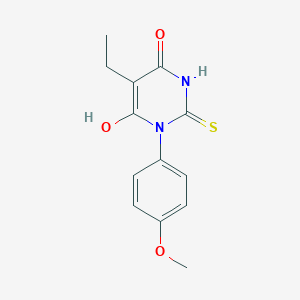amino}acetic acid dihydrochloride CAS No. 1221722-33-3](/img/structure/B1440069.png)
2-{[(dimethyl-4H-1,2,4-triazol-3-yl)methyl](methyl)amino}acetic acid dihydrochloride
描述
2-{(dimethyl-4H-1,2,4-triazol-3-yl)methylamino}acetic acid dihydrochloride is a chemical compound with the molecular formula C8H16Cl2N4O2 and a molecular weight of 271.14 g/mol . This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound is often used in research and industrial applications due to its unique chemical properties.
作用机制
Target of Action
Compounds containing the 1,2,4-triazole scaffold, such as this one, are known to interact with various biological receptors through hydrogen-bonding and dipole interactions . These interactions can lead to a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Mode of Action
It is known that 1,2,4-triazole derivatives can bind with high affinity to multiple receptors, which can lead to various therapeutic effects . The binding of these compounds to their targets can result in changes in cellular processes, leading to their observed biological activities .
Biochemical Pathways
1,2,4-triazole derivatives are known to interact with various biochemical pathways due to their ability to form hydrogen bonds with different targets . This interaction can lead to changes in these pathways and their downstream effects, contributing to the compound’s biological activity .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in a compound is known to improve its pharmacokinetic properties . This can enhance the bioavailability of the compound, making it more effective as a therapeutic agent .
Result of Action
1,2,4-triazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that the compound could have a variety of molecular and cellular effects, depending on the specific targets it interacts with .
生化分析
Biochemical Properties
2-{(dimethyl-4H-1,2,4-triazol-3-yl)methylamino}acetic acid dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the triazole ring in the compound can bind to the active sites of enzymes, potentially inhibiting or modifying their activity. This interaction is crucial in understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
The effects of 2-{(dimethyl-4H-1,2,4-triazol-3-yl)methylamino}acetic acid dihydrochloride on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the synthesis of various proteins essential for cell function .
Molecular Mechanism
At the molecular level, 2-{(dimethyl-4H-1,2,4-triazol-3-yl)methylamino}acetic acid dihydrochloride exerts its effects through specific binding interactions with biomolecules. The triazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and protein synthesis, ultimately affecting cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-{(dimethyl-4H-1,2,4-triazol-3-yl)methylamino}acetic acid dihydrochloride can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 2-{(dimethyl-4H-1,2,4-triazol-3-yl)methylamino}acetic acid dihydrochloride in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Studies have identified threshold doses that elicit specific biological responses, providing insights into the compound’s safety and efficacy. Understanding the dosage effects is crucial for developing potential therapeutic applications .
Metabolic Pathways
2-{(dimethyl-4H-1,2,4-triazol-3-yl)methylamino}acetic acid dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, leading to changes in the synthesis and degradation of metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2-{(dimethyl-4H-1,2,4-triazol-3-yl)methylamino}acetic acid dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms is crucial for elucidating the compound’s pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of 2-{(dimethyl-4H-1,2,4-triazol-3-yl)methylamino}acetic acid dihydrochloride is determined by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the nucleus or mitochondria, where it exerts its biological effects. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and its potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(dimethyl-4H-1,2,4-triazol-3-yl)methylamino}acetic acid dihydrochloride typically involves the reaction of dimethylamine with a triazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of 2-{(dimethyl-4H-1,2,4-triazol-3-yl)methylamino}acetic acid dihydrochloride is scaled up using large reactors and continuous flow systems. The process involves the same basic reaction as in laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems to control reaction parameters and ensure consistent quality of the final product .
化学反应分析
Types of Reactions
2-{(dimethyl-4H-1,2,4-triazol-3-yl)methylamino}acetic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions. The choice of solvent, temperature, and pressure also plays a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation of the compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound with different functional groups .
科学研究应用
2-{(dimethyl-4H-1,2,4-triazol-3-yl)methylamino}acetic acid dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
相似化合物的比较
2-{(dimethyl-4H-1,2,4-triazol-3-yl)methylamino}acetic acid dihydrochloride can be compared with other similar compounds, such as:
- 1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
- 1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol
- 1-ethyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride
These compounds share the triazole ring structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities.
属性
IUPAC Name |
2-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl-methylamino]acetic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2.2ClH/c1-6-9-10-7(12(6)3)4-11(2)5-8(13)14;;/h4-5H2,1-3H3,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZIACWFNNXQRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CN(C)CC(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Propyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1439987.png)




![N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide](/img/structure/B1439996.png)
![7-bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1440000.png)

![2,2,2-trifluoroethyl N-(3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenyl)carbamate](/img/structure/B1440002.png)
![2,2,2-trifluoroethyl N-[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]carbamate](/img/structure/B1440004.png)



